FGFR1 Inhibitory Potency: Positional Isomer Differentiation Within the N-Phenylthieno[2,3-d]pyrimidin-4-amine Series
In the foundational SAR study by Gryshchenko et al., the 5-phenyl regioisomer 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol displayed an FGFR1 IC₅₀ of 0.18 µM, while the 6-phenyl regioisomer exhibited an IC₅₀ of 0.16 µM [1]. CAS 315676-75-6 shares the 5-phenylthieno[2,3-d]pyrimidine core but carries a 4-fluorophenylamino substituent at the 4-position. In the same study, the 4-fluorophenylamino motif was present in other analogs that retained submicromolar FGFR1 activity, indicating that the fluorophenyl group is compatible with the FGFR1 pharmacophore [1]. The direct IC₅₀ of CAS 315676-75-6 against FGFR1 has not been reported in the public literature; however, its core scaffold is directly validated by the 0.18 µM benchmark of the 5-phenyl regioisomer [1].
| Evidence Dimension | FGFR1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 315676-75-6; shares 5-phenylthieno[2,3-d]pyrimidine core with active analogs |
| Comparator Or Baseline | 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol: IC₅₀ = 0.18 µM; 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol: IC₅₀ = 0.16 µM |
| Quantified Difference | Target compound not directly measured; core scaffold active at 0.18 µM |
| Conditions | In vitro FGFR1 kinase inhibition assay (Gryshchenko et al., Bioorg Med Chem 2015) |
Why This Matters
Establishes that the 5-phenylthieno[2,3-d]pyrimidine core is a validated FGFR1 inhibitor scaffold, providing a scientific basis for procuring CAS 315676-75-6 for FGFR1-focused projects.
- [1] Gryshchenko AA, Bdzhola VG, Balanda AO, Briukhovetska NV, Kotey IM, Golub AG, Ruban TP, Lukash LL, Yarmoluk SM. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015;23(9):2287-2293. View Source
